Home > Products > Screening Compounds P114818 > N-{2-[(2-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
N-{2-[(2-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide -

N-{2-[(2-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

Catalog Number: EVT-4826297
CAS Number:
Molecular Formula: C25H28N2O3S2
Molecular Weight: 468.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide [(1)]

Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, also known as (S)-17b, is a potent histone deacetylase (HDAC) inhibitor with demonstrated anticancer activity in vitro and in vivo. [] It exhibits strong inhibitory activity against class I HDAC isoforms and effectively induces G1 cell cycle arrest and apoptosis in human myelodysplastic syndrome (SKM-1) cell lines. [] Furthermore, (S)-17b displayed a favorable pharmacokinetic profile in mice and rats, minimal metabolic property differences across species, and low inhibition of the hERG channel. []

N-( 2-{ [ ( 2-Hydroxy-naphtalen-1-yl )-phenyl-methyl ]-amino }-ethyl )-3 , 4-dinitro-benzamide [(2)]

Compound Description: N-( 2-{ [ ( 2-Hydroxy-naphtalen-1-yl )-phenyl-methyl ]-amino }-ethyl )-3 , 4-dinitro-benzamide is a novel naphtol derivative synthesized using a three-component system involving β-naphtol, benzaldehyde, and ethylenediamine. [] The compound is further reacted with 3,5-dinitrobenzoic acid to form the final structure. []

Relevance: N-( 2-{ [ ( 2-Hydroxy-naphtalen-1-yl )-phenyl-methyl ]-amino }-ethyl )-3 , 4-dinitro-benzamide, similar to N-{2-[(2-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, contains a benzamide core. [] Despite differences in their side chains, the presence of this common structural feature allows for potential comparisons in their chemical and biological properties, potentially providing insights into the structure-activity relationships of benzamide derivatives.

Lapatinib [(3,4,5)]

Compound Description: Lapatinib, chemically known as N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine, is a tyrosine kinase inhibitor specifically targeting HER2 (ErbB2). [, , ] It is clinically approved for treating advanced or metastatic breast cancers with HER2 overexpression, often in combination with capecitabine. [, , ] Lapatinib is a substrate for efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), impacting its disposition and potential drug interactions. [] Furthermore, lapatinib is an inhibitor of Pgp, BCRP, and the hepatic uptake transporter organic anion transporting polypeptide 1B1, influencing its pharmacokinetic profile. []

Relevance: Lapatinib, despite its structural differences, shares a key chemical feature with N-{2-[(2-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide - the presence of a methylsulfonyl group. [] This shared moiety highlights the importance of exploring the impact of the methylsulfonyl group on the biological activities of these compounds. Studies on lapatinib's interaction with efflux transporters provide valuable insights for understanding the pharmacokinetic behavior of N-{2-[(2-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, especially if it involves similar transport mechanisms.

Relevance: 4‐Amino‐N‐(2‐ethylphenyl)benzamide and 4‐Amino‐N‐(2,6‐diethylphenyl)benzamide, like N-{2-[(2-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, belong to the benzamide class of compounds. [] Despite differing substituent groups, this shared core structure allows for comparing their structure-activity relationships and exploring the potential of benzamides in various therapeutic areas, including anticonvulsant and anticancer activity.

N-(cyanomethyl)-N2-{(1S)-2,2,2-trifluoro-1-[4'-methylsulfonyl)biphenyl-4-yl]ethyl}-l-leucinamide [(23)]

Compound Description: N-(cyanomethyl)-N2-{(1S)-2,2,2-trifluoro-1-[4'-methylsulfonyl)biphenyl-4-yl]ethyl}-l-leucinamide, also referred to as L-873724, is a nonbasic cathepsin K inhibitor. [] Unlike basic cathepsin K inhibitors, L-873724 did not cause an increase in tissue protein levels of cathepsins B and L when administered to rats at a supratherapeutic dose for 4 weeks. [] Furthermore, in vivo studies in mice demonstrated selective inhibition of cathepsin K by L-873724, with no significant off-target inhibition of cathepsins B, L, and S, despite achieving similar tissue levels as basic cathepsin K inhibitors. [] These results highlight the importance of inhibitor basicity in determining in vivo off-target activities. []

Relevance: N-(cyanomethyl)-N2-{(1S)-2,2,2-trifluoro-1-[4'-methylsulfonyl)biphenyl-4-yl]ethyl}-l-leucinamide also contains the methylsulfonyl group like N-{2-[(2-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide. [] The distinct behaviour of this nonbasic inhibitor, compared to basic cathepsin K inhibitors, suggests that understanding the basicity of N-{2-[(2-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide might be crucial in predicting its potential off-target activities and safety profile.

Properties

Product Name

N-{2-[(2-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

IUPAC Name

N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]-4-[(N-methylsulfonylanilino)methyl]benzamide

Molecular Formula

C25H28N2O3S2

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C25H28N2O3S2/c1-20-8-6-7-9-23(20)19-31-17-16-26-25(28)22-14-12-21(13-15-22)18-27(32(2,29)30)24-10-4-3-5-11-24/h3-15H,16-19H2,1-2H3,(H,26,28)

InChI Key

SEOIAIBOJVOANX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CSCCNC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C

Canonical SMILES

CC1=CC=CC=C1CSCCNC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.